molecular formula C19H28N2O5 B3949944 1-benzyl-N-isobutyl-4-piperidinecarboxamide oxalate

1-benzyl-N-isobutyl-4-piperidinecarboxamide oxalate

Katalognummer B3949944
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: YRZHPGAYUSKMEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-N-isobutyl-4-piperidinecarboxamide oxalate, commonly known as IBNtxA, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Wirkmechanismus

The mechanism of action of IBNtxA is complex and involves multiple pathways. One of the primary mechanisms of action is through its modulation of the mu-opioid receptor. IBNtxA can act as a partial agonist or antagonist of this receptor, depending on the cellular context. Additionally, IBNtxA has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the modulation of reward and addiction.
Biochemical and Physiological Effects
IBNtxA has been shown to have several biochemical and physiological effects. One of the primary effects is its modulation of the mu-opioid receptor, which can lead to changes in pain perception, reward, and addiction. Additionally, IBNtxA has been shown to inhibit the reuptake of dopamine and norepinephrine, which can lead to changes in mood and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

IBNtxA has several advantages for lab experiments. One of the primary advantages is its high affinity for the mu-opioid receptor, which makes it an excellent tool for studying the role of this receptor in various physiological processes. Additionally, IBNtxA has been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies.
One of the limitations of IBNtxA is its relatively low solubility in water. This can make it challenging to administer in vivo and can limit its use in certain experiments. Additionally, IBNtxA has a relatively short half-life, which can make it challenging to study its long-term effects.

Zukünftige Richtungen

There are several future directions for research on IBNtxA. One area of research is the development of more potent and selective compounds that target the mu-opioid receptor. Additionally, there is a need for more studies on the long-term effects of IBNtxA and its potential therapeutic applications in various fields, including pain management and addiction treatment. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of IBNtxA, including its metabolism and excretion in vivo.
Conclusion
In conclusion, IBNtxA is a synthetic compound with significant potential for therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its high affinity for the mu-opioid receptor and its ability to modulate reward and addiction make it a promising compound for the treatment of pain and addiction. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

IBNtxA has been extensively studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is its use as a modulator of the mu-opioid receptor. The mu-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. IBNtxA has been shown to have a high affinity for this receptor and can act as a partial agonist or antagonist depending on the cellular context.
Another area of research where IBNtxA has shown promise is in the treatment of cocaine addiction. IBNtxA has been shown to reduce the reinforcing effects of cocaine and decrease cocaine self-administration in animal models. Additionally, IBNtxA has been shown to reduce the expression of cocaine-induced locomotor sensitization, which is a hallmark of cocaine addiction.

Eigenschaften

IUPAC Name

1-benzyl-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.C2H2O4/c1-14(2)12-18-17(20)16-8-10-19(11-9-16)13-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-7,14,16H,8-13H2,1-2H3,(H,18,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZHPGAYUSKMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N-isobutyl-4-piperidinecarboxamide oxalate
Reactant of Route 2
Reactant of Route 2
1-benzyl-N-isobutyl-4-piperidinecarboxamide oxalate
Reactant of Route 3
Reactant of Route 3
1-benzyl-N-isobutyl-4-piperidinecarboxamide oxalate
Reactant of Route 4
Reactant of Route 4
1-benzyl-N-isobutyl-4-piperidinecarboxamide oxalate
Reactant of Route 5
Reactant of Route 5
1-benzyl-N-isobutyl-4-piperidinecarboxamide oxalate
Reactant of Route 6
Reactant of Route 6
1-benzyl-N-isobutyl-4-piperidinecarboxamide oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.